molecular formula C22H27ClN4O4S B2945206 N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1052535-48-4

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2945206
CAS No.: 1052535-48-4
M. Wt: 478.99
InChI Key: HEUUDDWMUISUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a diethylaminoethyl group, an ethoxybenzo[d]thiazolyl moiety, and a nitrobenzamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of an appropriate thiourea derivative with an ortho-substituted aniline under acidic conditions.

    Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction using an appropriate alkyl halide and a base.

    Nitration of the benzamide: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric and sulfuric acids.

    Formation of the diethylaminoethyl group: This step involves the alkylation of the intermediate with diethylamine under basic conditions.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Aminobenzamide derivatives: Formed from the reduction of the nitro group.

    Substituted benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The compound’s diethylaminoethyl group may facilitate its binding to biological membranes, while the nitrobenzamide moiety can interact with nucleophilic sites in proteins or nucleic acids. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.

    N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-aminobenzamide hydrochloride: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and stability, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S.ClH/c1-4-24(5-2)13-14-25(21(27)16-7-9-17(10-8-16)26(28)29)22-23-19-12-11-18(30-6-3)15-20(19)31-22;/h7-12,15H,4-6,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUUDDWMUISUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.